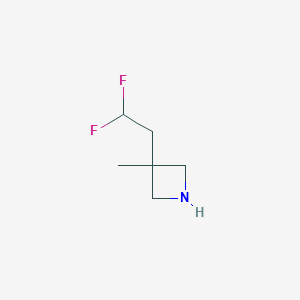

![molecular formula C12H16Cl2N4O2 B1435920 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride CAS No. 2097932-39-1](/img/structure/B1435920.png)

3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride

説明

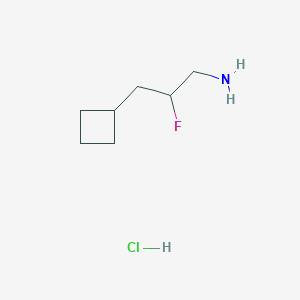

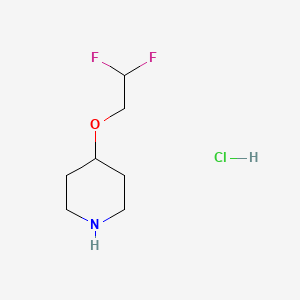

This compound is a derivative of piperidine and pyrido[2,3-d]pyrimidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring and a pyrido[2,3-d]pyrimidine ring . The presence of these rings is important for interactions with the amino acids present in the active site of the enzyme .Chemical Reactions Analysis

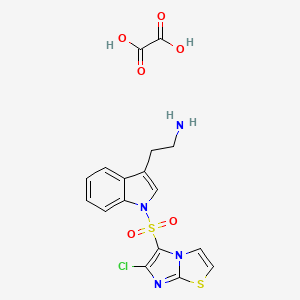

The first Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported . Many functional groups are well tolerated under these direct C–H arylation conditions .科学的研究の応用

Synthesis and Chemical Properties

Research has developed methods for synthesizing pyrido[2,3-d]pyrimidine derivatives, which are of interest due to their structural diversity and significant variation in biopharmaceutical properties. The synthesis of these compounds often involves nucleophilic aromatic substitution and amide formation, leading to a broad range of solubility values and permeability coefficients, reflecting their potential for varied applications in medicinal chemistry (Jatczak et al., 2014).

Another study focused on the aminomethylation of pyrimidine dione derivatives, producing compounds with potential as intermediates for further chemical transformations. This research highlights the versatility of pyrimidine derivatives in synthesizing more complex molecules with potential applications in drug development and organic chemistry (Meshcheryakova et al., 2014).

Antimicrobial and Antioxidant Activities

Investigations into the antimicrobial activities of 6-heteryl-thieno[2,3-d]pyrimidin-2,4-diones have revealed moderate activity against bacterial strains such as S. aureus, E. coli, and B. subtilis. This suggests potential for the development of new antibacterial agents based on pyrido[2,3-d]pyrimidine scaffolds (Vlasov et al., 2022).

Pyrazolopyridine derivatives, synthesized through interactions with various reactants, have been screened for their antioxidant properties, indicating their potential in creating compounds that could protect against oxidative stress-related damages. This research opens pathways for developing new antioxidants that could mitigate oxidative stress, a factor in numerous diseases (Gouda, 2012).

Anticancer Activities

A study on pyrimidin-2,4-diones has shown these compounds to exhibit significant anticancer activities across various human tumor cell lines, indicating their potential as therapeutic agents in oncology. The research highlights the importance of structural modifications to enhance the anticancer efficacy of pyrimidin-2,4-diones, pointing to the role of specific substituents in increasing activity against cancer cells (Singh & Paul, 2006).

Herbicidal Activity

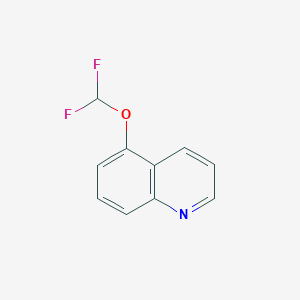

Pyrido[2,3-d]pyrimidine derivatives have also been explored for their potential as protoporphyrinogen oxidase inhibitors, showing promising herbicidal activities. This suggests their use in agricultural chemistry for weed control, with specific compounds exhibiting broad-spectrum weed control comparable to existing herbicides. The study provides insights into the application of pyrido[2,3-d]pyrimidine derivatives in developing new herbicides with selectivity towards various crops (Wang et al., 2017).

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

3-piperidin-4-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2.2ClH/c17-11-9-2-1-5-14-10(9)15-12(18)16(11)8-3-6-13-7-4-8;;/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFNKSLVGHICBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)C3=C(NC2=O)N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

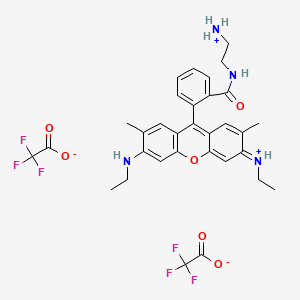

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)

![Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435843.png)

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)

![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)